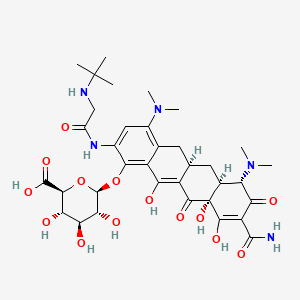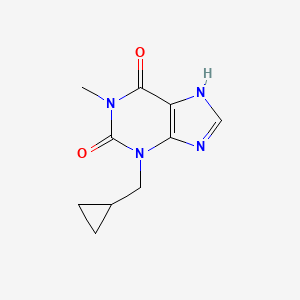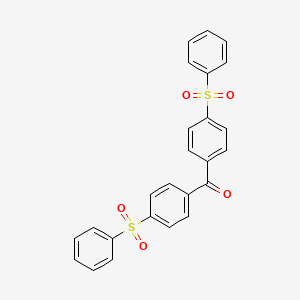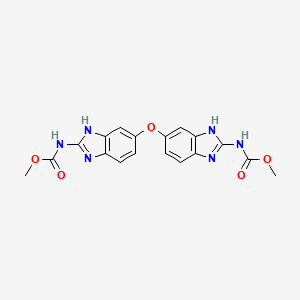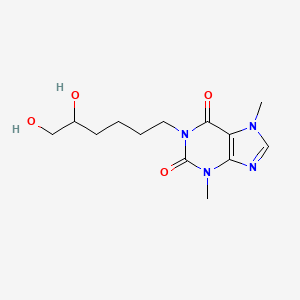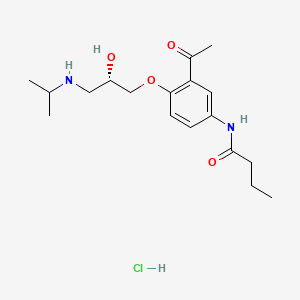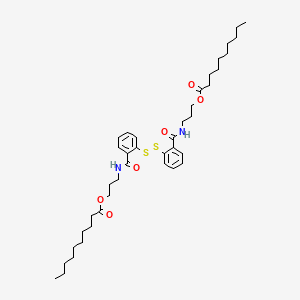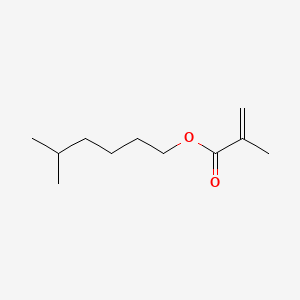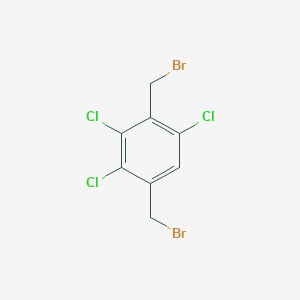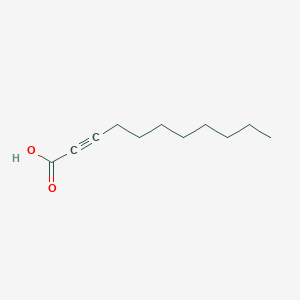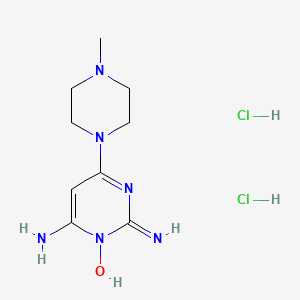
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate typically involves the iodination of substituted methanols followed by Suzuki reactions. For instance, substituted methanols are treated with sodium hydride in dry DMSO or THF to generate the corresponding nucleophiles, which are then reacted with 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine derivatives.
科学研究应用
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate has several scientific research applications:
作用机制
The mechanism of action of 2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects on microbial cells involve disruption of essential cellular processes, leading to cell death.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine scaffold and has shown potent CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with significant biological activities.
Riociguat: A pyrimidine-based drug used for treating pulmonary hypertension.
Uniqueness
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of the piperazinyl group, which imparts distinct biological activities and therapeutic potential.
属性
CAS 编号 |
83540-32-3 |
|---|---|
分子式 |
C9H18Cl2N6O |
分子量 |
297.18 g/mol |
IUPAC 名称 |
3-hydroxy-2-imino-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N6O.2ClH/c1-13-2-4-14(5-3-13)8-6-7(10)15(16)9(11)12-8;;/h6,11,16H,2-5,10H2,1H3;2*1H |
InChI 键 |
SSSFPRLPXBYLGE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


